
2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester” is a chemical compound with the CAS Number: 1243540-13-7. Its molecular weight is 304.19 and its IUPAC name is methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester” are not detailed in the search results, boronic esters are known to be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 304.19 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo catalytic protodeboronation . This process involves a radical approach and can be applied to 1°, 2° and 3° alkyl boronic esters . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Anti-Markovnikov Hydromethylation of Alkenes
Paired with a Matteson–CH2–homologation, the protodeboronation protocol allows for formal anti-Markovnikov alkene hydromethylation . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Indolizidine
The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .
Drug Design and Delivery
Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Stability in Water
These compounds are only marginally stable in water . This property is important in the context of drug delivery and other applications where the compound might come into contact with aqueous environments .
Mecanismo De Acción
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester likely undergoes transmetalation with a palladium (II) complex . This process involves the transfer of the boron-associated organic group from the boronic acid derivative to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions facilitate the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways and synthetic procedures .
Result of Action
The molecular and cellular effects of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester’s action would depend on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, its role would be to contribute an organic group to the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester can be influenced by various environmental factors. For instance, the efficiency of its transmetalation with palladium (II) complexes in Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base .
Propiedades
IUPAC Name |
methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUREWBKGGLFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

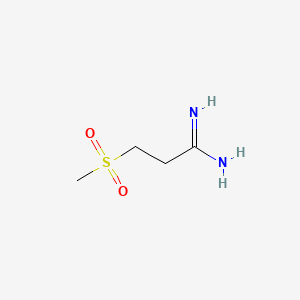
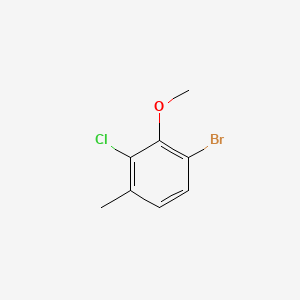
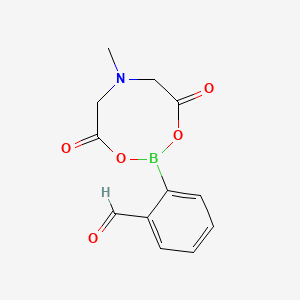
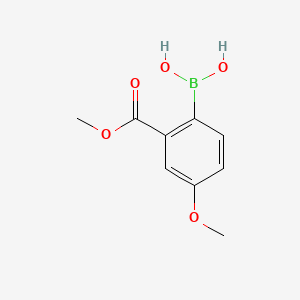
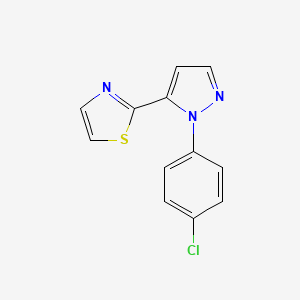
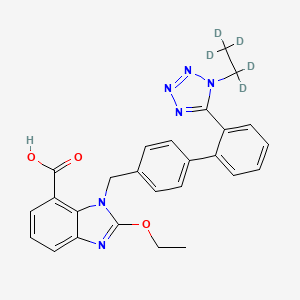
![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)
![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)
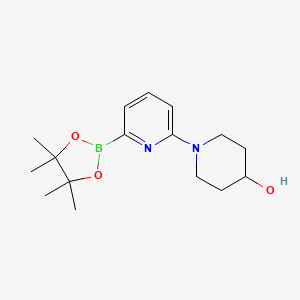

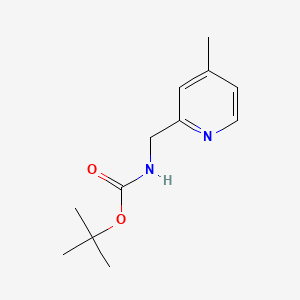
![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)
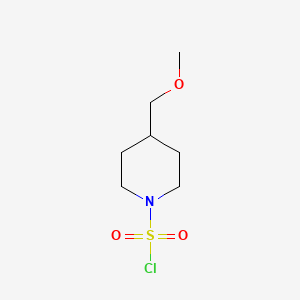
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)